molecular formula C7H9NO3 B12617586 (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-29-3

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one

Cat. No.: B12617586
CAS No.: 919530-29-3
M. Wt: 155.15 g/mol
InChI Key: YELGNZJJCHLKFY-JSKYLQRQSA-N
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Description

(1R,6S,7R)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.

Chemical Reactions Analysis

Reduction Reactions

The nitro group and ketone exhibit distinct reduction behaviors:

Reagent Target Group Product Yield Conditions
Sodium borohydrideKetone(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-ol85%Methanol, 0°C, 2 hr
Hydrogen/Pd-CNitro(1R,6S,7R)-7-Aminobicyclo[4.1.0]heptan-2-one72%H₂ (1 atm), RT, 6 hr
K-SelectrideKetoneexo-Alcohol isomer68%THF, -78°C, 1 hr

Key observations :

  • Sodium borohydride selectively reduces the ketone without affecting the nitro group .

  • Catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization .

Oxidation and Ring-Opening Reactions

The bicyclic framework undergoes strain-driven reactions:

  • Epoxidation : Reaction with m-CPBA converts the strained bridgehead double bond (if present) into an epoxide, altering ring strain .

  • Ozonolysis : Cleavage of the bicyclic system generates diketone fragments, useful for further synthesis .

Nucleophilic Substitution

The nitro group directs nucleophilic attacks:

  • Hydroxide displacement : Under basic conditions, the nitro group activates adjacent positions for nucleophilic substitution, yielding hydroxylated derivatives .

  • Grignard addition : The ketone reacts with organomagnesium reagents to form tertiary alcohols, retaining the nitro group .

Thermal and Photochemical Behavior

  • Thermal decomposition : At >150°C, the nitro group decomposes exothermically, releasing NOₓ gases and forming a bicyclic hydrocarbon residue .

  • Photorearrangement : UV irradiation induces -sigmatropic shifts, producing isomeric nitrobicycloheptanones .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Steric Effects
Ketone reductionNaBH₄, MeOHendo-AlcoholHigh stereoselectivity
Nitro reductionH₂/Pd-C, RTPrimary amineLow substrate distortion
Epoxidationm-CPBA, CH₂Cl₂Epoxy-nitrobicycloheptanoneRing strain dictates regiochemistry

Scientific Research Applications

Medicinal Chemistry

(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Synthesis of Analgesics
Research has shown that derivatives of this compound can be synthesized to create new analgesic drugs. The bicyclic structure provides a unique framework that can interact with biological targets effectively.

Synthetic Organic Chemistry

The compound serves as an essential intermediate in organic synthesis. Its nitro group can be reduced to amines or substituted to create various functional groups.

Case Study: Functional Group Transformation
A study demonstrated the transformation of the nitro group into an amine through catalytic hydrogenation, yielding compounds with enhanced reactivity for further synthetic applications.

Material Science

Due to its unique structural properties, this compound has potential applications in the development of new materials, including polymers and coatings.

Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the nitro substitution of bicyclic precursors. A notable method includes the asymmetric conjugate addition of bromonitromethane to cyclic substrates, yielding high enantiomeric excesses (up to 95%) . The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro tests demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, this compound reduced edema significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Activity

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis in vitro. This effect is attributed to its ability to enhance the expression of antioxidant enzymes .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various nitro-substituted bicyclic compounds, including this compound. The results indicated that this compound was among the most potent against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC 8-32 µg/mL
Anti-inflammatoryReduced edema in animal models
NeuroprotectiveIncreased antioxidant enzyme expression

Properties

CAS No.

919530-29-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1

InChI Key

YELGNZJJCHLKFY-JSKYLQRQSA-N

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2C(C2[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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